4-(3,5-Dichlorophenoxy)benzylamine

Description

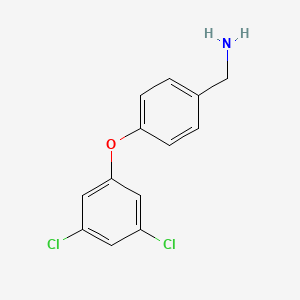

4-(3,5-Dichlorophenoxy)benzylamine (CAS: 76198-51-1; IUPAC name: 4-(3,5-dichlorophenoxy)aniline) is a synthetic aromatic amine featuring a central benzene ring substituted with an amino group (-NH₂) and a 3,5-dichlorophenoxy moiety . Its SMILES representation is Nc1ccc(cc1)Oc2cc(Cl)cc(Cl)c2, highlighting the para-substitution pattern of the phenoxy group and the amino group.

Properties

Molecular Formula |

C13H11Cl2NO |

|---|---|

Molecular Weight |

268.13 g/mol |

IUPAC Name |

[4-(3,5-dichlorophenoxy)phenyl]methanamine |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H,8,16H2 |

InChI Key |

GISJYMYFSFTSAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dichlorophenoxy)phenyl)methanamine typically involves the reaction of 4-(3,5-dichlorophenoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of (4-(3,5-Dichlorophenoxy)phenyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding imines or nitriles.

Reduction: Reduction of the compound can yield the corresponding amine derivatives.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-(3,5-Dichlorophenoxy)phenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of (4-(3,5-Dichlorophenoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Key Properties :

- Physical State : Typically a crystalline solid.

- Reactivity : The primary amine group enables nucleophilic reactions, while the electron-withdrawing chlorine atoms enhance stability and influence electronic properties.

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Functional Groups

The compound belongs to a class of phenoxy-substituted aromatics. Below is a comparative analysis with key analogues:

Key Differences and Implications

Substituent Positions: Chlorine Placement: The 3,5-dichloro substitution in the target compound contrasts with the 2,4-dichloro or 2-methyl-4-chloro patterns in analogues. Functional Groups: The amino group (-NH₂) distinguishes it from carboxylic acid-containing herbicides (e.g., 2,4-D, MCPA). This amine group increases nucleophilicity, making it more suitable for pharmaceutical coupling reactions than herbicidal activity .

Biological Activity: Herbicidal vs. Pharmaceutical: Phenoxyacetic acids (e.g., 2,4-D) act as synthetic auxins, disrupting plant growth . In contrast, the amino group in 4-(3,5-dichlorophenoxy)aniline may enable interactions with mammalian enzymes or receptors, aligning with its use in drug discovery . Chlorine Effects: 2,4-Dichloro derivatives exhibit higher herbicidal potency than 3,5-dichloro isomers due to optimal steric and electronic compatibility with auxin receptors .

Synthetic Utility :

Pharmaceutical Potential

- Intermediate Synthesis: Used in synthesizing triazole derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole), which exhibit antimicrobial and anticancer activities .

- Targeted Drug Design: The dichlorophenoxy moiety may enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Agrochemical Relevance

- Structural Limitations for Herbicides: Unlike 2,4-D or MCPA, the absence of a carboxylic acid group reduces auxin-like activity, limiting direct herbicidal use. However, it may serve as a precursor for novel agrochemicals with modified modes of action .

Biological Activity

4-(3,5-Dichlorophenoxy)benzylamine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H12Cl2N

- Molecular Weight : 270.16 g/mol

- IUPAC Name : this compound

- CAS Number : 134-24-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Antifungal Activity : Research indicates that this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus flavus. The inhibition rates can exceed 60% at specific concentrations, suggesting its potential as an antifungal agent.

Antimicrobial and Antifungal Efficacy

The following table summarizes the antimicrobial and antifungal activities of this compound based on various studies:

| Microorganism | Activity Type | Concentration Tested (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 64 | 65 |

| Escherichia coli | Antibacterial | 64 | 40 |

| Candida albicans | Antifungal | 64 | 60 |

| Aspergillus flavus | Antifungal | 64 | 65 |

Case Studies

- Antimicrobial Properties : A study evaluated the efficacy of this compound against various bacterial strains. The compound exhibited a significant reduction in bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus, with an observed inhibition of up to 65% at higher concentrations .

- Toxicity Assessment : In assessing the toxicity of this compound, researchers found that while it demonstrated promising antimicrobial activity, it also exhibited some degree of cytotoxicity in human fibroblast cells. This highlights the need for further structural modifications to enhance selectivity and reduce toxicity .

Research Findings

Recent studies have focused on modifying the benzylamine structure to enhance the biological activity of related compounds. For instance:

- Fluorinated Derivatives : Modifications involving fluorine atoms have been shown to significantly improve the antimicrobial properties of benzylamine derivatives. These modifications can alter the lipophilicity and metabolic stability of the compounds, leading to enhanced biological effects .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the benzylamine moiety can lead to variations in activity against different microbial strains. This ongoing research aims to identify optimal configurations that maximize efficacy while minimizing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.